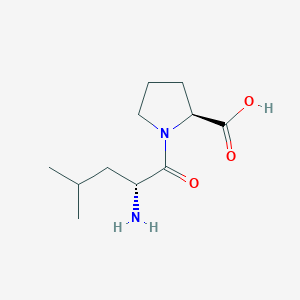

D-Leucyl-L-proline

Description

Structure

3D Structure

Properties

CAS No. |

61430-13-5 |

|---|---|

Molecular Formula |

C11H20N2O3 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1 |

InChI Key |

VTJUNIYRYIAIHF-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopy is indispensable for the structural analysis of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, offering a complete picture of the molecule's constitution and conformation.

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For dipeptides like D-Leucyl-L-proline, it provides crucial insights into the conformation of the peptide backbone and amino acid side chains.

Proton (¹H) and Carbon-13 (¹³C) NMR experiments are fundamental for structural elucidation. The chemical shifts of the various nuclei in this compound are sensitive to their local electronic environment, which is dictated by the molecule's conformation.

¹H NMR: The proton spectrum reveals signals for each unique proton in the molecule. Key signals include the α-protons of both the leucine (B10760876) and proline residues, the protons of the leucine side chain (β, γ, and two δ methyl groups), and the protons of the proline ring (β, γ, and δ).

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Distinct signals are observed for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the leucine and proline side chains. researchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms. These experiments are essential for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Interactive Table: Representative NMR Chemical Shift Data for Proline-Containing Dipeptides

Note: Specific experimental data for this compound is not publicly available. This table presents typical chemical shift ranges for Leucyl-Proline units based on established literature for similar dipeptides. Actual values can vary with solvent and pH.

| Atom Position (Residue) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| α-CH (Leucine) | ~3.8 - 4.2 | ~52 - 54 |

| β-CH₂ (Leucine) | ~1.5 - 1.8 | ~40 - 42 |

| γ-CH (Leucine) | ~1.6 - 1.9 | ~24 - 26 |

| δ-CH₃ (Leucine) | ~0.9 - 1.0 | ~21 - 23 |

| α-CH (Proline) | ~4.2 - 4.5 | ~59 - 61 |

| β-CH₂ (Proline) | ~1.9 - 2.3 | ~28 - 31 (trans), ~31-33 (cis) |

| γ-CH₂ (Proline) | ~1.8 - 2.1 | ~24 - 26 (trans), ~22-24 (cis) |

| δ-CH₂ (Proline) | ~3.5 - 3.8 | ~46 - 48 |

| Carbonyl (Peptide) | - | ~172 - 175 |

| Carbonyl (Carboxyl) | - | ~175 - 178 |

A defining characteristic of peptides containing proline is the potential for cis-trans isomerism about the X-Pro peptide bond (in this case, the D-Leu-L-Pro bond). rsc.orgrsc.org Unlike typical peptide bonds, where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of a prolyl peptide bond is small. researchgate.net This results in a significant population of both conformers at equilibrium in solution.

NMR spectroscopy is the primary method for observing and quantifying this isomerism. imrpress.com The distinct magnetic environments of the proline ring atoms in the cis and trans states lead to two separate sets of NMR signals. The most reliable indicators for assigning the isomeric state are the ¹³C chemical shifts of the proline Cβ and Cγ carbons. imrpress.com

Trans Isomer: The Cβ chemical shift is typically upfield (lower ppm) compared to the Cγ chemical shift. The difference (Δδ β-γ) is a key diagnostic marker.

Cis Isomer: The Cγ chemical shift is upfield compared to the Cβ chemical shift.

This phenomenon results in a doubling of NMR peaks for the proline residue and often for the preceding leucine residue as well, reflecting the slow exchange (on the NMR timescale) between the two isomers. imrpress.com

Interactive Table: Diagnostic ¹³C Chemical Shift Differences for Proline Isomers

| Isomer | Cβ Chemical Shift (ppm) | Cγ Chemical Shift (ppm) | Key Diagnostic Feature |

| Trans | ~28 - 31 | ~24 - 26 | Cβ is downfield of Cγ |

| Cis | ~31 - 33 | ~22 - 24 | Cγ is upfield of Cβ |

Mass Spectrometry (MS) for Molecular and Sequence Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and amino acid sequence of peptides.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, HRMS can confirm its molecular formula, C₁₁H₂₀N₂O₃, by matching the experimentally measured mass to the calculated theoretical mass, distinguishing it from other isobaric compounds. jst.go.jp

Interactive Table: Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Average Mass | 228.288 g/mol |

| Monoisotopic Mass | 228.14739 g/mol |

Tandem Mass Spectrometry (MS/MS) is a cornerstone of peptide sequencing. In an MS/MS experiment, the protonated peptide ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. wiley-vch.de The fragmentation typically occurs at the peptide bonds, producing a series of 'b' and 'y' ions that reveal the amino acid sequence.

The presence of proline introduces a highly specific fragmentation pattern known as the "proline effect". osu.edunih.gov Cleavage of the peptide bond on the N-terminal side of the proline residue is significantly enhanced. osu.edunih.gov For this compound ([M+H]⁺, m/z 229.15), this results in a particularly intense y₁ ion corresponding to the protonated proline residue (m/z 116.07). The complementary b₁ ion (protonated D-leucine) would be observed at m/z 132.10, but the y₁ ion is expected to be the dominant fragment in the CID spectrum. This predictable fragmentation provides unequivocal confirmation of the peptide sequence. researchgate.net

Interactive Table: Predicted Major Fragment Ions for this compound in MS/MS

| Precursor Ion | Formula | Precursor m/z | Fragment Type | Fragment Structure | Fragment m/z |

| [M+H]⁺ | [C₁₁H₂₁N₂O₃]⁺ | 229.15 | y₁ | [Pro+H]⁺ | 116.07 |

| [M+H]⁺ | [C₁₁H₂₁N₂O₃]⁺ | 229.15 | b₁ | [Leu+H-H₂O]⁺ | 114.09 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary structures of peptides and proteins in solution. nih.govnih.govelte.hu For dipeptides containing proline, such as this compound, CD spectra can provide insights into the presence of specific structural motifs like β-turns and polyproline II (PPII) helices. nih.govnih.gov

In a study of N-acetyl-D-leucyl-5-tert-butylproline N'-methylamide, an analogue of this compound, the CD spectrum was characterized as a "type C" spectrum. nih.gov This spectral type has been associated with type II' β-turn and α-helical conformations in solution and is now suggested to also be characteristic of a type VIb geometry. nih.gov Notably, the CD spectra of these tert-butylprolyl peptides were not influenced by changes in solvent composition from water to acetonitrile. nih.gov

The characteristic features of a PPII structure in CD spectroscopy are a positive peak around 220 nm and a strong negative band near 200 nm. nih.govnih.gov This helps to distinguish it from disordered or "random coil" structures, which typically show a small negative peak around 220 nm and a large negative peak at approximately 195 nm. nih.gov

| Spectral Feature | Polyproline II (PPII) Helix | Unordered Structure |

| Peak around 220 nm | Positive | Small Negative |

| Peak around 195-200 nm | Large Negative (at ~200 nm) | Large Negative (at ~195 nm) |

This table summarizes the key distinguishing features in CD spectra for PPII helices and unordered structures, based on findings from studies on polyproline and collagen. nih.govnih.gov

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides precise, atomic-level detail of molecular structures in the solid state. wikipedia.org While a crystal structure specifically for this compound was not found in the provided search results, the crystallographic analysis of its analogues offers significant understanding.

For instance, the X-ray crystallographic analysis of N-acetyl-D-leucyl-5-tert-butylproline N'-methylamide revealed that the prolyl residue adopts a type VIb β-turn geometry. nih.gov This conformation is characterized by a cis-isomer of the prolyl amide bond and a ψ3-dihedral angle of 157°, which prevents the formation of an intramolecular hydrogen bond. nih.gov The study also highlighted intermolecular hydrogen bonding between the leucyl residues of two separate turn structures within the crystal's unit cell. nih.gov This intermolecular interaction positioned the N-terminal residue in a geometry where its φ2 and ψ2 dihedral angles did not conform to an ideal type VIb turn. nih.gov

Crystallographic studies on L-proline itself show that it crystallizes in a zwitterionic form with the pyrrolidine (B122466) ring adopting a slightly bent envelope conformation. nih.gov The molecules are linked by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov The crystal structure of a copper (II) complex of L-proline-L-alanine also shows the pyrrolidine ring in an envelope form. ias.ac.in

| Compound | Key Crystallographic Findings |

| N-acetyl-D-leucyl-5-tert-butylproline N'-methylamide | Prolyl residue in a type VIb β-turn geometry; cis-prolyl amide bond; Intermolecular hydrogen bonding between leucyl residues. nih.gov |

| L-proline | Zwitterionic form; Pyrrolidine ring in a bent envelope conformation; 2D network via N—H⋯O hydrogen bonds. nih.gov |

| (L-proline-L-alanine) Cu(II)·2.5 H2O | Pyrrolidine ring in an envelope form; Square pyramidal copper coordination. ias.ac.in |

This table presents key findings from X-ray crystallographic analyses of proline-containing compounds, offering insights into the likely solid-state conformation of this compound.

Conformational Dynamics and Stereochemical Influences

Impact of D- vs. L-Leucine on Dipeptide Backbone Conformation

The stereochemistry of the N-terminal amino acid (D- or L-leucine) significantly influences the conformation of the dipeptide backbone, particularly the geometry of the prolyl amide bond. In a study comparing dipeptides with L- and D-amino acids coupled to proline analogues, the stereochemistry at the N-terminus was found to dictate whether the prolyl amide bond favored a cis or trans conformation. nih.gov Specifically, when a D-amino acid like D-leucine is coupled, it tends to favor the cis-isomer of the prolyl amide bond. nih.gov This is a crucial factor in determining the peptide's turn conformation, with the D-amino acid promoting a type VIb β-turn. nih.gov

Role of the Proline Ring Conformation in Dipeptide Structures

The pyrrolidine ring of proline imposes significant conformational rigidity compared to other amino acids. wikipedia.org This cyclic structure restricts the possible values of the dihedral angle φ, influencing the secondary structure of the peptide. wikipedia.org The proline ring itself is not planar and can adopt different "puckered" conformations, typically described as "up" (Cγ-exo) or "down" (Cγ-endo). The conformation of the proline ring is, in turn, dependent on the backbone dihedral angles. fccc.edu

The unique structure of proline, with its secondary amine integrated into a five-membered ring, makes it a "structure breaker" in α-helices and β-sheets but a promoter of turns. wikipedia.orgsigmaaldrich.com The cis-trans isomerization of the X-Pro peptide bond is a slow process that can be a rate-limiting step in protein folding. wikipedia.orgsigmaaldrich.com

Oligomerization and Self-Assembly Propensities of this compound Analogues

The self-assembly of peptides is an intrinsic property that allows them to form larger, ordered structures. researchgate.net While specific studies on the oligomerization of this compound were not detailed in the search results, the principles of peptide self-assembly can be applied. The conformation and stereochemistry of the dipeptide would play a crucial role in directing any potential self-assembly process.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of D-Leucyl-L-proline

Molecular dynamics (MD) simulations compute the motion of atoms in a molecular system over time by solving Newton's equations of motion. For this compound, MD simulations are crucial for exploring its dynamic behavior and conformational landscape in various environments. A key dynamic feature of any X-Proline peptide bond is the cis-trans isomerization around the peptide bond's ω dihedral angle. nih.gov The presence of a D-amino acid at the N-terminus is expected to influence the relative stability and interconversion rates of these isomers compared to its L-L counterpart.

Simulations would typically be performed using force fields such as AMBER, CHARMM, or GROMOS, which define the potential energy of the system. researchgate.net These simulations can track the peptide's flexibility, internal motions, and interactions with its surroundings.

Standard MD simulations may struggle to adequately sample high-energy transitions, such as the cis-trans isomerization of the D-Leu-L-Pro peptide bond, which has a significant energy barrier. nih.gov Therefore, enhanced sampling techniques like metadynamics, umbrella sampling, or accelerated MD are often employed to overcome these barriers and achieve a comprehensive exploration of the conformational space.

The results of such simulations are often visualized as a free energy landscape (FEL), which maps the conformational states of the molecule as a function of specific collective variables, typically the backbone dihedral angles (φ, ψ, and ω). nih.govresearchgate.net The FEL for this compound would reveal the relative stabilities of different conformers. It is expected to show two primary basins of low energy corresponding to the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations of the peptide bond. The landscape would also map the transition pathways and energy barriers between these states. The stereochemistry of D-Leucine would likely alter the shape and depth of these energy wells compared to the L-Leucyl-L-proline diastereomer due to different steric interactions.

Interactive Table 1: Representative Energy Barriers for Proline Isomerization in Dipeptides

This table presents typical values for energy barriers associated with the cis-trans isomerization of the X-Pro peptide bond, as determined by computational methods for illustrative purposes.

| Isomerization Pathway | Typical Energy Barrier (kcal/mol) | Computational Method |

| trans → cis | 18 - 22 | Metadynamics |

| cis → trans | 15 - 19 | Umbrella Sampling |

The surrounding solvent profoundly influences a peptide's structure and dynamics. MD simulations in explicit solvent (e.g., water models like TIP3P) are essential for capturing these effects accurately. nih.gov For this compound, simulations would show the formation of a hydration shell around the molecule. Water molecules would form hydrogen bonds with the peptide's polar amide backbone and carboxyl and amino termini. unimi.it

The hydrophobic isobutyl side chain of D-Leucine would induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect. nih.gov The dynamics of water around the peptide can be quantified by calculating radial distribution functions (RDFs) and residence times. unimi.it The solvent viscosity also impacts the rate of conformational changes; higher viscosity generally slows down the dynamics of the dipeptide. biu.ac.il The presence of co-solvents or changes in ionic strength would further modulate these interactions, affecting the conformational equilibrium. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. nih.gov These methods can be used to investigate the intrinsic properties of this compound in the absence of environmental effects (in vacuo) or with implicit solvent models.

QM calculations are ideal for:

Optimizing Geometries: Finding the precise minimum-energy structures for the cis and trans conformers of the dipeptide.

Calculating Energetics: Determining the relative energies of these conformers and the transition state barrier for their interconversion with high accuracy.

Analyzing Electronic Properties: Calculating the distribution of electron density, which allows for the determination of atomic partial charges, molecular dipole moments, and molecular orbitals (e.g., HOMO and LUMO). nih.gov These properties are fundamental to understanding the dipeptide's polarity, reactivity, and non-covalent interaction capabilities.

Interactive Table 2: Illustrative Electronic Properties of a Dipeptide Calculated via QM

This table provides hypothetical but representative values for electronic properties of a dipeptide like this compound, as would be obtained from DFT calculations.

| Property | Hypothetical Value | Significance |

| Relative Energy (trans vs cis) | trans is lower by ~2.5 kcal/mol | Indicates the trans conformer is intrinsically more stable |

| Dipole Moment (trans) | 3.1 Debye | Relates to overall molecular polarity and solubility |

| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |

In Silico Prediction of Dipeptide-Target Interactions

A primary application of computational chemistry is to predict and analyze how a molecule like this compound might interact with a biological target, such as an enzyme active site or a receptor binding pocket.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com In a typical docking workflow, the 3D structure of this compound would be placed into the binding site of a receptor, and a scoring function would be used to estimate its binding affinity. The results can identify plausible binding poses and key interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov

For a more refined estimation of binding affinity, binding free energy calculations are performed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to snapshots from an MD simulation of the peptide-protein complex. nih.gov These methods calculate the free energy of binding by considering contributions from molecular mechanics energy, solvation free energy, and entropy.

Interactive Table 3: Hypothetical Docking and Binding Energy Results for this compound

This table illustrates the kind of data generated from a docking and binding free energy calculation for the dipeptide with a hypothetical protein target.

| Parameter | Illustrative Value | Component Contribution |

| Docking Score | -8.5 kcal/mol | Initial estimate of binding affinity |

| Binding Free Energy (ΔG_bind) | -12.2 kcal/mol | More accurate prediction from MM/GBSA |

| - van der Waals Energy | -18.5 kcal/mol | Favorable hydrophobic and packing interactions |

| - Electrostatic Energy | -10.1 kcal/mol | Favorable polar and hydrogen bond interactions |

| - Solvation Energy | +16.4 kcal/mol | Unfavorable desolvation of peptide and binding site |

While a Structure-Activity Relationship (SAR) study cannot be conducted on a single compound, this compound could be included in a larger dataset of dipeptides to build a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net QSAR models aim to find a statistical relationship between the chemical features of a series of molecules and their biological activity.

The process involves calculating a set of molecular descriptors for each peptide in the series. These descriptors quantify various physicochemical properties of the molecules. A mathematical model is then developed to correlate these descriptors with the measured biological activity (e.g., inhibitory constant, IC50). Such a model, once validated, can be used to predict the activity of new, untested dipeptides and guide the design of more potent analogs.

Interactive Table 4: Common Molecular Descriptors Used in Dipeptide QSAR Models

This table lists examples of descriptors that would be calculated for this compound as part of a QSAR study.

| Descriptor Class | Example Descriptors | Property Represented |

| 1D Descriptors | Molecular Weight, Atom Count | Size and composition |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Polarity and membrane permeability |

| LogP (Octanol-Water Partition Coeff.) | Lipophilicity/Hydrophilicity | |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Molecular shape and exposure |

| Electronic | Partial Charges, Dipole Moment | Electrostatic interaction potential |

Development of Force Fields for D-Amino Acid Containing Peptides

The accurate computational modeling and simulation of peptides containing non-standard amino acids, such as this compound, are critically dependent on the quality of the underlying force fields. Force fields are sets of parameters that describe the potential energy of a system of atoms and molecules. Their development for peptides incorporating D-amino acids presents unique challenges and requires careful parameterization to ensure that simulations can faithfully reproduce experimental observations and provide reliable predictions of peptide structure, dynamics, and interactions.

The inclusion of a D-amino acid, like D-leucine, introduces a stereochemical variation that can significantly alter the conformational preferences of the peptide backbone compared to its all-L-amino acid counterpart. Similarly, the presence of proline, with its cyclic side chain, imposes significant constraints on the backbone dihedral angle φ (phi). The combination of a D-amino acid and L-proline in a dipeptide such as this compound necessitates a force field that can accurately capture the complex interplay of these structural determinants.

Major biomolecular force fields, including AMBER, CHARMM, and OPLS, have been extended and validated to handle D-amino acids. researchgate.netnih.govscience.gov In many standard implementations, the parameters for D-amino acids are identical to those for their L-enantiomers; the difference in chirality is defined by the initial atomic coordinates. researchgate.net Studies have shown that this approach can yield results for D-amino acid-containing peptides with accuracy comparable to that for L-amino acid peptides. nih.gov

However, ongoing research focuses on refining these force fields to further improve their accuracy for non-canonical amino acids. This often involves a detailed parameterization process against high-level quantum mechanical (QM) calculations. nih.govnih.gov For instance, the CHARMM General Force Field (CGenFF) and updates to the CHARMM36 force field include parameters for a wide array of non-standard amino acids, including D-isomers of naturally occurring residues. nih.gov Similarly, the AMBER force field has been expanded, for example with the ff15ipq-m version, to better model systems with artificial backbone units, including D-amino acids.

The parameterization process for a dipeptide like this compound would typically involve the systematic optimization of various terms in the force field energy function. This includes bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic interactions).

Key Considerations in Force Field Development for this compound:

| Force Field Component | Parameterization Approach and Rationale |

| Bond and Angle Parameters | Typically transferred from existing parameters for similar chemical groups in standard amino acids. QM calculations on model compounds can be used to refine these parameters if necessary. |

| Dihedral Angle Parameters | Crucial for accurately describing the conformational landscape. For the peptide backbone (φ, ψ angles), QM potential energy surface scans of model dipeptides (e.g., Ace-D-Leu-NMe and Ace-L-Pro-NMe) are performed. The resulting energy profiles are then used to fit the torsional parameters in the force field. nih.gov |

| Proline-Specific Parameters | Due to its cyclic side chain, proline has a restricted φ angle. Force fields like CHARMM employ a grid-based energy correction map (CMAP) to improve the representation of the backbone conformational energies of proline-containing peptides. nih.gov The development of such a map for a D-amino acid preceding L-proline would require specific QM calculations. |

| Non-Bonded Parameters | Partial atomic charges are derived to reproduce the electrostatic potential calculated from QM methods. nih.gov Lennard-Jones parameters, which describe van der Waals interactions, are often adapted from existing atom types but can be refined to match experimental data, such as hydration free energies. researchgate.net |

Research Findings and Validation:

While specific studies focusing exclusively on the force field development for this compound are not abundant in the public literature, the principles are well-established from research on other D-amino acid and proline-containing peptides.

One area of active research is the computational design of peptide macrocycles, which often incorporate D-amino acids and prolines to induce specific structural folds and enhance stability. researchgate.net For example, computational protocols have been successfully used to design inhibitors where a D-cysteine-L-proline dipeptide "stub" was a key structural element, demonstrating the capability of current force fields to model such systems. nih.gov

Validation of newly developed force field parameters is a critical step. This typically involves comparing the results of molecular dynamics (MD) simulations with experimental data. For peptides, this can include:

NMR Spectroscopy Data: Comparison of simulated and experimentally measured J-couplings, chemical shifts, and Nuclear Overhauser Effect (NOE) distances provides a detailed validation of the conformational ensemble sampled by the simulation. plos.org

Crystallographic Data: For peptides that can be crystallized, the simulation should be able to maintain the experimental structure and reproduce the observed intramolecular interactions.

Thermodynamic Data: Calculated properties such as the free energy of solvation can be compared with experimental values.

The continuous development and refinement of force fields are essential for advancing the accuracy of computational studies on peptides like this compound. These efforts enable more reliable predictions of their behavior in biological systems, aiding in applications ranging from drug discovery to materials science.

Biological Activities and Mechanistic Investigations

Antimicrobial and Antifungal Potency

D-Leucyl-L-proline and its stereoisomers, particularly in their cyclic form as diketopiperazines (DKPs), have demonstrated notable effects on various microorganisms. These activities range from inhibiting the production of harmful fungal metabolites to modulating bacterial growth and virulence.

Cyclic dipeptides containing proline residues have been identified as inhibitors of aflatoxin production by fungi such as Aspergillus parasiticus and Aspergillus flavus. researchgate.netasm.orgnih.gov Aflatoxins are highly toxic and carcinogenic secondary metabolites. asm.orgnih.gov Research has shown that certain bacteria can produce compounds that interfere with this production. For instance, Achromobacter xylosoxidans produces cyclo(L-leucyl-L-prolyl), which was found to inhibit the production of norsolorinic acid, a precursor to aflatoxin, by A. parasiticus. asm.orgnih.govebi.ac.uk

The inhibitory mechanism involves the repression of genes related to the aflatoxin biosynthesis pathway. asm.orgnih.govresearchgate.net Specifically, cyclo(L-leucyl-L-prolyl) has been shown to repress the transcription of several key genes, including aflR, hexB, pksL1, and dmtA. asm.orgnih.govresearchgate.net The aflR gene is particularly important as it encodes a regulatory protein essential for the entire aflatoxin biosynthetic pathway. psu.edu

While much of the direct research has focused on the cyclo(L-Leucyl-L-prolyl) form, studies comparing stereoisomers indicate that the D-amino acid-containing counterparts can also possess significant activity. asm.orgnih.govresearchgate.netnih.gov

This compound and related diketopiperazines (DKPs) are recognized as potential quorum sensing (QS) molecules, which bacteria use for intercellular communication to coordinate collective behaviors, including virulence factor expression and biofilm formation. unc.eduresearchgate.net These molecules can act as signals that influence the expression of genes tied to pathogenicity. unc.edu

For example, cyclo(L-Leu-L-Pro) has been shown to mitigate virulence in pathogenic bacteria like Listeria monocytogenes by reducing biofilm formation. researchgate.net In other contexts, these DKPs have demonstrated antibacterial activity against a range of pathogens, including Staphylococcus aureus and Micrococcus luteus. unc.edu Some studies suggest that the presence of at least one D-amino acid in the DKP structure is crucial for certain antibacterial activities. mdpi.com

The impact on microbial growth can be concentration-dependent. For example, while cyclo(L-leucyl-L-prolyl) inhibits aflatoxin production at lower concentrations without affecting fungal growth, higher concentrations (above 6.0 mg/ml) can inhibit the growth of A. parasiticus. asm.orgnih.govresearchgate.netnih.gov Furthermore, D-Leucine, a constituent of the dipeptide, has been shown to inhibit biofilm formation in Xanthomonas citri subsp. citri, the causative agent of citrus canker, suggesting a post-transcriptional mechanism of action. frontiersin.org

The stereochemistry of leucyl-proline dipeptides plays a critical role in their biological activity. Studies directly comparing different stereoisomers of cyclo(Leucyl-Prolyl) have revealed varying levels of efficacy in inhibiting aflatoxin production.

Research on Aspergillus parasiticus demonstrated that cyclo(D-leucyl-D-prolyl) exhibited inhibitory activity similar to that of cyclo(L-leucyl-L-prolyl). asm.orgnih.govresearchgate.netnih.gov In contrast, the diastereomers cyclo(D-prolyl-L-leucyl) and cyclo(L-prolyl-D-leucyl) showed weaker inhibitory activities. asm.orgnih.govebi.ac.ukresearchgate.net This suggests that the relative configuration of the leucine (B10760876) and proline residues (both L or both D) is important for potent inhibition. The specific rotation values also confirm the distinct nature of these stereoisomers. nih.gov

This differential activity underscores the stereospecificity of the biological targets within the fungi. The interaction is likely dependent on the three-dimensional shape of the DKP, which is determined by the configuration of its constituent amino acids. nih.gov

Table 1: Comparative Inhibitory Activity of Leucyl-Proline Stereoisomers on Aflatoxin Production

| Compound | Relative Inhibitory Activity | Reference |

|---|---|---|

| cyclo(L-leucyl-L-prolyl) | Strong | asm.orgnih.govresearchgate.net |

| cyclo(D-leucyl-D-prolyl) | Similar to L,L-isomer | asm.orgnih.govresearchgate.netnih.gov |

| cyclo(D-prolyl-L-leucyl) | Weaker | asm.orgnih.govebi.ac.ukresearchgate.net |

| cyclo(L-prolyl-D-leucyl) | Weaker | asm.orgnih.govebi.ac.ukresearchgate.net |

Intercellular Signaling and Metabolic Modulation

Beyond direct antimicrobial effects, this compound is implicated in broader cellular processes, including the modulation of amino acid metabolism and cellular responses to stress. These roles are often tied to the functions of its constituent amino acids, L-proline and D-leucine.

Proline metabolism is a critical hub in cellular physiology, linking to energy homeostasis, redox balance, and the synthesis of essential molecules like collagen. creative-proteomics.com L-proline can be synthesized from glutamate (B1630785) or ornithine and its catabolism in the mitochondria generates ATP and reactive oxygen species (ROS) that can act as signaling molecules. frontiersin.orgmdpi.com

The presence of specific amino acids or dipeptides can influence these pathways. In the bacterium Clostridium difficile, proline availability is a key regulator of Stickland metabolism, a process where pairs of amino acids are fermented to generate energy. asm.org The addition of proline to the growth medium activates the expression of genes for D-proline reductase while repressing genes for glycine (B1666218) reductase, indicating a regulatory mechanism that prioritizes the use of proline as an electron acceptor. asm.org This control is mediated by the regulatory protein PrdR, which senses proline and modulates gene transcription accordingly. asm.org

Furthermore, the availability of extracellular L-proline can influence the Integrated Stress Response (ISR), a key pathway for managing cellular stress due to factors like amino acid starvation. biorxiv.org In certain contexts, the uptake of L-proline can repress the ISR, affecting cell fate and survival. biorxiv.org

L-proline is a well-known osmoprotectant and chemical chaperone that helps protect cells against various stresses, including oxidative stress. frontiersin.orgd-nb.info It functions by scavenging ROS, thereby protecting cellular components from oxidative damage. d-nb.infonih.gov

Studies in mammalian cells have shown that proline supplementation can suppress cell death induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is linked to an upregulation of proline biosynthesis during oxidative stress, indicating that proline accumulation is an adaptive stress response mechanism. nih.gov The secondary amine group of the proline ring is crucial for this ROS scavenging activity. nih.gov

The metabolism of proline itself is a part of this stress response. The catabolism of proline by proline dehydrogenase (PRODH) can generate ROS, which may act as signaling molecules to trigger protective pathways. mdpi.com Conversely, the synthesis of proline can help maintain redox balance. frontiersin.org The ability of D-amino acids, including D-proline, to be processed by certain enzymatic systems suggests that this compound could also participate in these stress modulation pathways, although its effects may differ from its L-L counterpart due to stereoselectivity in cellular transport and enzyme recognition. nih.govvulcanchem.com

Impact on Cell Differentiation and Proliferation In Vitro

Direct research specifically investigating the effects of the dipeptide this compound on in vitro cell differentiation and proliferation is not extensively documented in publicly available literature. However, the roles of its constituent amino acids, L-proline and D-amino acids like D-leucine, as well as related peptides, have been studied, offering a basis for potential biological activities.

L-proline has been identified as a key regulator of cell fate. Supplementation of embryonic stem (ES) cell culture medium with L-proline can induce changes in colony morphology, increase cell proliferation, and promote differentiation towards a primitive ectoderm-like state. physiology.orgnih.govphysiology.org This effect appears specific to L-proline, as other amino acids did not produce an equivalent activity. physiology.orgnih.gov Some L-proline-containing peptides also resulted in changes consistent with differentiation. physiology.orgnih.govresearchgate.net

Conversely, peptides containing D-amino acids have demonstrated distinct bioactivities compared to their L-amino acid counterparts. For instance, certain dipeptides containing D-amino acids have been shown to inhibit the proliferation of specific cell lines, an effect not observed with dipeptides composed solely of L-amino acids. nih.gov In some cancer cell lines, D-leucine has been observed to have a growth-inhibitory effect. mdpi.com The mechanism for this can be complex, sometimes involving the production of hydrogen peroxide (H₂O₂) leading to oxidative stress, or through other H₂O₂-independent pathways. mdpi.com

Given the mixed stereochemistry of this compound, its net effect on cell proliferation and differentiation would likely depend on the specific cell type, the activities of its metabolic products (D-leucine and L-proline), and its interaction with cellular transport systems and signaling pathways. Without direct experimental evidence, its precise impact remains speculative.

Enzymatic Interactions and Specificity

The unique D-L stereochemical configuration of this compound is a critical determinant of its interactions with enzymes, influencing its stability, potential for hydrolysis, and capacity to act as an enzyme inhibitor.

Peptidases and amidases exhibit significant substrate specificity, which is fundamental to their biological function. The hydrolysis of peptides containing D-amino acids is generally limited, as most common proteases are stereospecific for L-amino acids. cdnsciencepub.comtandfonline.com This resistance to degradation is a hallmark of D-amino acid-containing peptides.

However, specific enzymes capable of processing peptides with D-amino acids do exist.

Prolidase (Peptidase D): This is the only known enzyme capable of cleaving the peptide bond in imidodipeptides with a C-terminal proline or hydroxyproline. frontiersin.org Its primary function is in the final step of collagen degradation. The specificity of prolidase for the stereochemistry of the N-terminal amino acid has been a subject of study, but it is primarily recognized for its action on X-Pro/Hyp dipeptides.

Prolyl Aminopeptidases (PAPs): These exopeptidases catalyze the hydrolysis of an N-terminal prolyl residue from peptides. asm.org They typically recognize Pro-X structures and would not be expected to hydrolyze a D-Leu-L-Pro peptide bond. nih.gov Studies on PAP from Debaryomyces hansenii showed it could hydrolyze Pro-Leu but not Leu-Pro, confirming its exopeptidase nature and specificity for N-terminal proline. nih.gov

D-aminopeptidases and D-stereospecific amidohydrolases: Certain microbial enzymes show specificity for D-amino acids. For example, a D-stereospecific amidohydrolase from Streptomyces sp. can synthesize various D-amino acid-containing dipeptides and preferentially uses L-amino acids as acyl-acceptors, making it suitable for creating D-L configured dipeptides. researchgate.netresearchgate.net Conversely, a peptidase from Nocardia orientalis was found to hydrolyze peptide bonds preceding hydrophobic D-amino acids, acting as a D-peptidase. tandfonline.com

Renal Membrane Dipeptidase: An enzyme purified from pig kidney was found to hydrolyze dipeptides containing a D-amino acid at the C-terminal end effectively, while those with a D-amino acid at the N-terminal were poor substrates. nih.gov

For this compound, the D-configuration of the N-terminal leucine would make it resistant to most standard aminopeptidases. cdnsciencepub.com Its hydrolysis would likely require a specialized D-aminopeptidase or a peptidase with broad specificity that can accommodate a D-amino acid at the N-terminus while recognizing the L-proline at the C-terminus.

Proline-containing peptides are well-known inhibitors of certain enzymes, most notably Dipeptidyl Peptidase IV (DPP-IV). researchgate.net DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, showing high selectivity for peptides with proline or alanine (B10760859) at the penultimate (P1) position. nih.govbrieflands.comwikipedia.org Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. wikipedia.org

Enzyme-substrate interactions are fundamentally stereospecific. The three-dimensional arrangement of atoms in both the enzyme's active site and the substrate determines binding affinity and catalytic activity.

Resistance to General Proteases: The presence of a D-amino acid at the N-terminus of this compound confers significant resistance to hydrolysis by most common peptidases, which are evolved to recognize L-amino acid residues. cdnsciencepub.comtandfonline.com

Specificity of D-amino acid-targeting Enzymes: Enzymes that do process D-amino acid peptides show strict stereoselectivity. A D-amino acid peptide hydrolase from pig kidney, for example, readily hydrolyzes Gly-D-Ala but is far less active on dipeptides with an N-terminal D-amino acid. nih.gov This suggests that an enzyme's active site has distinct pockets or binding requirements for the N-terminal and C-terminal residues.

DPP-IV Stereospecificity: The catalytic mechanism of DPP-IV is strictly stereospecific. The amino acid residues at the P2, P1, and P1' positions (relative to the cleavage site) must be in the L-configuration for efficient hydrolysis. plos.org This strict requirement implies that this compound, with its D-leucine at the P2 position, would not be a substrate for DPP-IV but could potentially act as an inhibitor by binding to the active site without being cleaved.

Kinetic Resolution: The differential processing of stereoisomers is the basis of kinetic resolution. In prebiotic chemistry models, dipeptide catalysts have been shown to preferentially accelerate the degradation of one enantiomer from a racemic mixture, leading to the enrichment of the other. pnas.org This highlights the fundamental nature of stereoselective interactions.

The mixed D-L configuration of this compound makes its enzymatic interactions complex. It is unlikely to be a substrate for common L-specific peptidases or even for enzymes like DPP-IV that require L-amino acids at the active site. Its biological activity may therefore stem more from its stability and potential to act as an inhibitor of specific enzymes that can accommodate its unique stereochemistry.

Immunomodulatory Effects (if research indicates)

There is no direct scientific evidence detailing the immunomodulatory effects of this compound specifically. However, related compounds, such as proline-rich peptides and peptides containing D-amino acids, have been shown to possess immunomodulatory properties.

Proline-containing peptides (PCPs), also known as glyprolines, are involved in various biological processes, including proinflammatory neutrophil chemoattraction. sci-hub.senih.gov For example, the tripeptide Pro-Gly-Pro and its derivatives can act as chemoattractants in inflammatory conditions. sci-hub.se L-proline-containing peptides like Gly-Pro-Glu can inhibit inflammation and protect tissues from ischemic injury. frontiersin.org

The inclusion of D-amino acids in peptide structures is a known strategy to enhance stability and biological activity, including immunomodulatory functions. frontiersin.org Peptides with alternating D- and L-amino acids have demonstrated significant stability and the ability to suppress adjuvant-induced arthritis in animal models. nih.gov Furthermore, some host defense peptides, which are key components of the innate immune system, are rich in hydrophobic residues like leucine and can modulate immune responses by stimulating or suppressing cytokine production. nih.govbiorxiv.orgfrontiersin.orgmdpi.com

Given that this compound combines a hydrophobic D-amino acid with L-proline, it possesses structural features that are present in known immunomodulatory peptides. Its increased stability against enzymatic degradation could prolong its potential interaction with immune cells or receptors. frontiersin.org However, without direct experimental studies, any immunomodulatory role for this compound remains hypothetical.

Advanced Analytical Methodologies for Detection and Quantification

Chiral Separation Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is fundamental in the analysis of chiral compounds. For D-Leucyl-L-proline, this involves separating it from its other stereoisomers, such as L-Leucyl-L-proline, D-Leucyl-D-proline, and L-Leucyl-D-proline. This separation is crucial as different stereoisomers can exhibit distinct biological activities. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. The use of Chiral Stationary Phases (CSPs) enables the direct resolution of enantiomers and diastereomers.

Polysaccharide-Based CSPs : Columns like CHIRALPAK® IA and AD-H are frequently used for the chiral separation of amino acids and their derivatives. researchgate.netresearchgate.net For instance, a method using a CHIRALPAK-IA column with a mobile phase of ethanol (B145695) and 0.1% trifluoroacetic acid (TFA) has been developed for separating proline enantiomers after derivatization. researchgate.net This type of setup could be adapted for the analysis of this compound. The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net

Pirkle-Type CSPs : These CSPs, such as those with L-Leucine as a chiral selector, are effective for resolving various chiral compounds, including amino acid derivatives. mdpi.com

Crown Ether-Based CSPs : Columns like CROWNPAK CR-I(+) and CR-I(-) are particularly useful for the enantioseparation of amino acids without derivatization. shimadzu.com They have demonstrated the ability to separate not only D/L enantiomers but also isomers like leucine (B10760876) and isoleucine. mdpi.com

Zwitterionic Teicoplanin-Based CSPs : Columns like CHIROBIOTIC T2 are capable of separating not only amino acid enantiomers but also their positional isomers. sigmaaldrich.com

The choice of mobile phase is critical and often consists of a nonpolar solvent like hexane (B92381) mixed with a polar modifier such as ethanol or isopropanol, sometimes with an acidic additive like TFA to improve peak shape. researchgate.netimpactfactor.org Researchers have noted that for some proline derivatives, even a 1% change in the ethanol content of the mobile phase can dramatically alter the resolution, highlighting the sensitivity of the separation. researchgate.net

Table 1: HPLC Conditions for Chiral Separation of Proline Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.1% Trifluoroacetic acid in Ethanol | researchgate.net |

| Flow Rate | 0.6 mL/min | impactfactor.org |

| Detection | UV at 464 nm (after derivatization) | impactfactor.org |

| Column Temperature | 40°C | impactfactor.org |

| Run Time | 20 minutes | impactfactor.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis, prized for its high sensitivity and resolving power. researchgate.net However, due to the low volatility of dipeptides, derivatization is a mandatory step.

The process typically involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For proline and its derivatives, methylation followed by acetylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) has been shown to produce volatile derivatives suitable for GC analysis without causing racemization. sigmaaldrich.com

Chiral Stationary Phases for GC : Chirasil®-Val, a polysiloxane bonded with L-valine tert-butylamide, is a widely used CSP for the enantioselective separation of derivatized amino acids and dipeptides. researchgate.netnih.gov It allows for the reliable determination of enantiomeric ratios with high sensitivity, especially when coupled with mass spectrometry in selected ion monitoring (SIM) mode. researchgate.net

Derivatization and Analysis : A common approach involves hydrolyzing the peptide, derivatizing the resulting amino acids, and then analyzing them by GC-MS. For instance, dipeptides can be converted into their N-trifluoroacetyl dipeptide S-(+)-2-butyl esters for separation on an achiral column, or the individual amino acids can be derivatized into N-trifluoroacetyl amino acid propyl esters for analysis on a chiral column. researchgate.net A method using heptafluorobutyl chloroformate for derivatization followed by GC-MS analysis on a Chirasil-L-Val column has been developed for the chiral analysis of secondary amino acids like proline. nih.gov

Table 2: GC-MS Parameters for Chiral Amino Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Chirasil-L-Val | researchgate.netnih.gov |

| Derivatization Reagent | Heptafluorobutyl chloroformate, Trifluoroacetic anhydride (TFAA) | researchgate.netsigmaaldrich.comnih.gov |

| Derivatization Steps | Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with TFAA) | sigmaaldrich.com |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode | researchgate.net |

| Analyte Form | Volatile derivatives (e.g., N-trifluoroacetyl amino acid propyl esters) | researchgate.net |

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Derivatization is a key strategy to improve the analytical properties of this compound, enhancing its volatility for GC analysis and its detectability for both GC and HPLC.

For GC-MS Analysis : As mentioned, converting the dipeptide into a more volatile form is essential. Alkyl chloroformates, such as heptafluorobutyl chloroformate, are effective reagents that react quickly with amino acid functional groups. researchgate.net This is often followed by esterification to ensure the entire molecule is sufficiently volatile for gas-phase analysis. sigmaaldrich.com

For HPLC Analysis : For compounds lacking a strong chromophore, like proline, derivatization with a fluorescent tag is a common approach to increase sensitivity. researchgate.net Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or NBD-Cl react with the amino group to yield highly fluorescent derivatives detectable at specific wavelengths. researchgate.netmdpi.comimpactfactor.org

Chiral Derivatizing Agents (CDAs) : An alternative to using a chiral stationary phase is to use a chiral derivatizing agent to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral column (e.g., a C18 reversed-phase column). juniperpublishers.commdpi.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, like l-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide), are widely used for this purpose. juniperpublishers.commdpi.commdpi.com The resulting diastereomers can be readily separated by RP-HPLC and detected by UV absorbance. mdpi.comacs.org This "indirect" method is highly sensitive and reliable for determining the absolute configuration of amino acids in peptide hydrolysates. mdpi.comacs.org

Quantitative Analysis in Complex Biological Matrices

Quantifying this compound in biological samples such as plasma, urine, or tissue extracts presents challenges due to the complexity of the matrix and the potentially low concentrations of the analyte.

Metabolomics, the comprehensive study of small molecules in a biological system, increasingly recognizes the importance of chiral metabolites. Untargeted metabolomics analysis has revealed that D-proline levels can be significantly altered in response to cellular stress, such as hypoxia in cardiomyocytes. nih.gov

Sample Preparation and Analysis : The analysis of this compound in metabolomic studies typically involves extraction from the biological matrix, followed by derivatization and analysis using LC-MS/MS or GC-MS. frontiersin.orgnih.gov For instance, a study identified cyclo(Leu-Pro) in a bacterial extract using GC-MS, demonstrating the technique's utility in identifying dipeptides in complex mixtures. frontiersin.org

Biomarker Potential : Altered levels of D-amino acids, including D-Leu and D-Pro, have been observed in the plasma of animal models for Alzheimer's disease, suggesting their potential as disease biomarkers. mdpi.com The ability to accurately quantify these dipeptides is essential for validating their role in such conditions.

Tracer-based methodologies, particularly those using stable or radioactive isotopes, are powerful tools for studying metabolic pathways and fluxes in vivo. prosciento.comprofil.com While direct evidence for ¹¹C-labeling of this compound is not prominent in the searched literature, the principles of tracer studies are applicable.

Principle : A labeled version of the compound of interest (the "tracer") is introduced into a biological system. By tracking the labeled molecule and its metabolites over time, researchers can quantify metabolic rates and pathways. profil.comjointcommission.org For example, stable isotope-labeled leucine is used to assess lipoprotein fluxes. prosciento.com

Potential Application : An ¹¹C-labeled version of this compound could potentially be used in Positron Emission Tomography (PET) imaging to study its uptake, distribution, and metabolism in real-time within the body. This would provide invaluable information on its pharmacokinetics and target engagement. The short half-life of Carbon-11 (¹¹C) makes it ideal for such dynamic studies.

Preclinical Research and Biotechnological Applications

Development of Peptide-Based Reagents and Ligands

Specific research detailing the development and application of D-Leucyl-L-proline as a targeted peptide-based reagent or ligand is not prominently available in current scientific literature based on the conducted research. While dipeptides and their derivatives are frequently explored as ligands for various biological targets, dedicated studies focusing on this compound for this purpose are not sufficiently documented to provide detailed findings.

Applications in Biocatalysis and Industrial Processes

The primary biotechnological relevance of this compound is found in the field of microbial fermentation and biocontrol. Research has identified its cyclic form, this compound lactam, as a metabolite produced by a specific, non-pathogenic strain of the fungus Botrytis cinerea.

This discovery points to a biocatalytic method for the synthesis of the compound. A study on the harmless isolate Botrytis cinerea B459, which is noted for its potential application in the biocontrol of pathogenic fungi and in winemaking processes, successfully isolated this compound lactam from its fermentation broth. mdpi.com The production of this cyclodipeptide was observed in fermentations conducted over several days. mdpi.com The fungal strain's resilience to oxidative stress and its inability to produce harmful toxins typical of other B. cinerea strains make it a candidate for industrial applications where these characteristics are advantageous. mdpi.com

The identification of this compound lactam as a natural product of this microorganism opens avenues for its production through controlled fermentation processes, an industrial application of biocatalysis. mdpi.com

Table 1: Isolation of this compound Lactam from Botrytis cinerea B459

| Parameter | Finding | Source |

| Compound Identified | cyclodipeptide (this compound lactam) | mdpi.com |

| Source Organism | Botrytis cinerea B459 (harmless isolate) | mdpi.com |

| Production Method | Fungal Fermentation | mdpi.com |

| Isolation Timepoints | 7 days and 14 days | mdpi.com |

| Potential Industrial Application | Biocontrol of phytopathogenic species, Winemaking | mdpi.com |

Integration into Biomimetic Materials and Polymer Science

Based on the available research, there is no specific information regarding the integration or use of the this compound dipeptide in the fields of biomimetic materials or polymer science. While amino acids and peptides are fundamental building blocks in creating biomimetic polymers, studies specifically documenting the incorporation of this compound for these purposes have not been identified.

Q & A

Q. How to critically evaluate the role of this compound in signaling pathways amid conflicting literature?

- Workflow :

- Pathway Mapping : Use KEGG or Reactome databases to contextualize reported targets.

- Knockdown/Overexpression : Validate functional roles via CRISPR/Cas9 or siRNA in relevant cell models.

- Cross-Validation : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify consensus pathways .

- Transparency : Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.